An In-depth Technical Guide to 3-Butenyl-CoA: Structure, Properties, and Metabolism
An In-depth Technical Guide to 3-Butenyl-CoA: Structure, Properties, and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butenyl-coenzyme A (also known as 3-Butenoyl-CoA or Vinylacetyl-CoA) is a short-chain unsaturated acyl-coenzyme A (acyl-CoA) thioester that plays a role in fatty acid metabolism. As an activated form of 3-butenoic acid, it serves as an intermediate in specific metabolic pathways. Understanding the chemical properties, structure, and metabolic fate of 3-Butenyl-CoA is crucial for researchers investigating lipid metabolism, enzyme kinetics, and the development of therapeutic agents targeting metabolic disorders. This guide provides a comprehensive overview of 3-Butenyl-CoA, including its chemical and physical properties, its central role in metabolic pathways, and detailed experimental protocols for its synthesis and analysis.
Chemical Structure and Properties
3-Butenyl-CoA is a complex molecule composed of a 3-butenoyl group linked via a thioester bond to coenzyme A. Coenzyme A itself consists of a β-mercaptoethylamine group, pantothenic acid (vitamin B5), and a 3'-phosphorylated adenosine (B11128) diphosphate (B83284) (ADP) moiety.
Synonyms: 3-Butenoyl-CoA, Vinylacetyl-CoA, Vinylacetyl-coenzyme A[1]
Table 1: Chemical and Physical Properties of 3-Butenyl-CoA
| Property | Value | Source |
| Molecular Formula | C25H40N7O17P3S | [2][3][4] |
| Molecular Weight | 835.61 g/mol | [2][5] |
| IUPAC Name | S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] but-3-enethioate | [3] |
| SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=C)O | [5] |
| CAS Number | 6247-61-6 | [2][4] |
| XLogP3 | -4.9 | [3] |
| Hydrogen Bond Donor Count | 9 | [3] |
| Hydrogen Bond Acceptor Count | 19 | [3] |
Metabolic Pathways Involving 3-Butenyl-CoA
The primary metabolic fate of 3-Butenyl-CoA is its involvement in the beta-oxidation of unsaturated fatty acids. Unlike saturated fatty acids, the presence of a double bond in 3-Butenyl-CoA necessitates an additional enzymatic step for its complete degradation.
The key pathway involves the isomerization of 3-Butenyl-CoA (vinylacetyl-CoA) to trans-Δ²-enoyl-CoA (crotonyl-CoA) by the enzyme vinylacetyl-CoA Δ-isomerase (EC 5.3.3.3). This isomerization repositions the double bond from the β-γ position to the α-β position, allowing it to enter the standard beta-oxidation spiral.
Once converted to crotonyl-CoA, the molecule can be further metabolized through the conventional beta-oxidation pathway, which involves the sequential action of enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase, ultimately yielding acetyl-CoA.
Caption: Metabolic pathway of 3-Butenyl-CoA via beta-oxidation.
Experimental Protocols
Chemo-enzymatic Synthesis of 3-Butenyl-CoA
This protocol is adapted from general methods for the synthesis of α,β-unsaturated acyl-CoAs and can be applied for 3-Butenyl-CoA. The principle involves the chemical activation of 3-butenoic acid and subsequent enzymatic ligation to Coenzyme A.
Materials:
-
3-Butenoic acid
-
Coenzyme A, free acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, 0.5 M
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
ATP, MgCl₂, Tris-HCl buffer (pH 8.0)
-
Ellman's reagent (DTNB)
Procedure:
-
Activation of 3-Butenoic Acid:
-
Dissolve 1,1'-Carbonyldiimidazole (4 eq.) in anhydrous THF.
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Add 3-butenoic acid (4.8 eq.) to the CDI solution and stir at room temperature for 1 hour to form the 3-butenoyl-imidazole intermediate.
-
-
Synthesis of 3-Butenyl-CoA:
-
Dissolve Coenzyme A (1 eq.) in 0.5 M NaHCO₃.
-
Add the 3-butenoyl-imidazole solution to the Coenzyme A solution and stir for 45 minutes at room temperature.
-
Monitor the reaction for the disappearance of free thiols using Ellman's reagent.
-
Alternatively, for enzymatic synthesis, incubate the activated 3-butenoic acid with Coenzyme A, ATP, MgCl₂, and a suitable acyl-CoA synthetase in Tris-HCl buffer at 37°C.
-
-
Purification:
-
The resulting 3-Butenyl-CoA can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Purification and Analysis of 3-Butenyl-CoA by RP-HPLC
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Solvent A: 100 mM potassium phosphate (B84403) buffer, pH 5.3
-
Solvent B: Acetonitrile (B52724)
-
Gradient elution is typically used, starting with a low percentage of acetonitrile and gradually increasing.
Procedure:
-
Sample Preparation:
-
Acidify the synthesized 3-Butenyl-CoA solution with a small amount of formic or acetic acid.
-
Centrifuge to remove any precipitate.
-
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute with a linear gradient of Solvent B (e.g., 5% to 50% over 30 minutes).
-
Monitor the absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
Collect fractions corresponding to the 3-Butenyl-CoA peak.
-
-
Quantification:
-
Quantification can be achieved by comparing the peak area to a standard curve of a known concentration of a commercially available acyl-CoA standard.
-
Analysis of 3-Butenyl-CoA by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the analysis of acyl-CoAs.
Instrumentation:
-
LC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Similar to the HPLC method described above, using a C18 column and a gradient of acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).
MS/MS Parameters:
-
Operate in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]⁺ of 3-Butenyl-CoA (m/z 836.2). A characteristic product ion resulting from the neutral loss of the phosphoadenosine diphosphate moiety (507.1 Da) can be monitored (m/z 329.1).
Procedure:
-
Sample Preparation:
-
Extract acyl-CoAs from biological samples using methods such as solid-phase extraction or solvent precipitation.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into the LC-MS/MS system.
-
Acquire data in MRM mode, monitoring the specific transition for 3-Butenyl-CoA.
-
-
Data Analysis:
-
Identify and quantify 3-Butenyl-CoA based on its retention time and specific mass transition.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to 3-Butenyl-CoA and its metabolic pathway.
Table 2: Quantitative Data for 3-Butenyl-CoA and Related Enzymes
| Parameter | Value | Enzyme/Method | Source |
| Enzyme Commission Number | 5.3.3.3 | Vinylacetyl-CoA Δ-isomerase | [6] |
| Reaction Catalyzed | vinylacetyl-CoA <=> crotonyl-CoA | Vinylacetyl-CoA Δ-isomerase | [6] |
| LC-MS/MS Precursor Ion [M+H]⁺ | m/z 836.2 | - | Calculated |
| LC-MS/MS Product Ion | m/z 329.1 (after neutral loss of 507.1) | - | General Acyl-CoA fragmentation |
| HPLC UV Absorbance Maximum | ~260 nm | - | Adenine moiety of CoA |
Conclusion
3-Butenyl-CoA is a significant, albeit less common, intermediate in fatty acid metabolism. Its unique structure requires a specific enzymatic step for its entry into the beta-oxidation pathway. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and analysis of this molecule, enabling further research into its biological roles and the enzymes that metabolize it. A thorough understanding of such acyl-CoA derivatives is essential for advancing our knowledge of metabolic regulation and for the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
